![molecular formula C18H18N4O4S B2977197 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034506-43-7](/img/structure/B2977197.png)

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

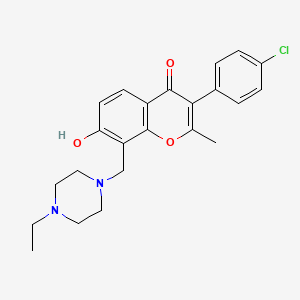

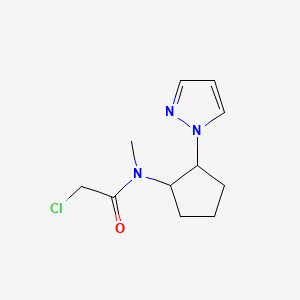

The compound is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, an imidazol-1-yl group, and a benzo[b][1,4]dioxine group. These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the pyridin-2-yl group could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more water-soluble .Applications De Recherche Scientifique

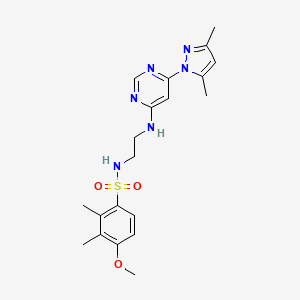

Heterocyclic Compound Synthesis

Imidazopyridine and sulfonamide derivatives are frequently explored for their synthetic versatility and pharmacological potential. The one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides demonstrates the simplicity and efficiency of creating complex molecules from basic starting materials, using catalysts like zinc chloride to achieve moderate to good yields (Yu et al., 2014). Similarly, the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides from 2-aminopyridines or 2-aminothiazole highlights the method's efficiency in creating target heterocyclic compounds without isolating intermediates (Rozentsveig et al., 2013).

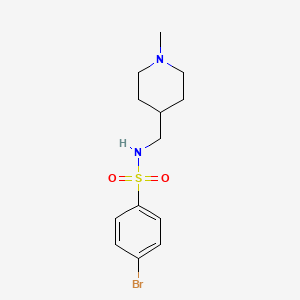

Antibacterial Agents

The search for novel antibacterial agents has led to the development of heterocyclic compounds containing a sulfonamido moiety. These compounds have shown high activity against various bacterial strains, indicating their potential as new antibacterial agents (Azab et al., 2013).

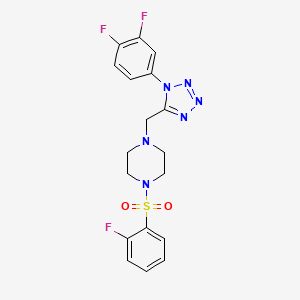

Antioxidant Activity

Derivatives of imidazopyridines and sulfonamides have also been evaluated for their antioxidant properties. The synthesis and assessment of 3-selanylimidazo[1,2-a]pyridine derivatives revealed that these compounds exhibit significant antioxidant activity, suggesting their utility in reducing oxidative stress (Vieira et al., 2017).

Enzyme Inhibitory Activity

Novel pyridine-2,6-dicarboxamide derivatives, including sulfonamide groups, have been synthesized and shown to inhibit carbonic anhydrase and cholinesterase enzymes effectively. These findings support their potential application in designing inhibitors for these enzymes (Stellenboom & Baykan, 2019).

Molecular Docking and Computational Studies

Theoretical and computational studies, including molecular docking, have been employed to understand better the interaction between synthesized compounds and target proteins or enzymes. This approach aids in the rational design of molecules with enhanced biological activity or specificity towards certain biological targets (Fahim & Ismael, 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c23-27(24,14-4-5-16-17(13-14)26-12-11-25-16)21-8-10-22-9-7-20-18(22)15-3-1-2-6-19-15/h1-7,9,13,21H,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURJPANHYAMEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2977127.png)

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)